N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Chemical Biology Medicinal Chemistry Drug Discovery

A structurally novel, uncharacterized benzofuran-1,4-benzodioxine hybrid for singleton screening and proprietary SAR generation. - Unique hydrogen-bonding topology from the 6-carboxamide linkage; distinct from the known 3-carboxamide regioisomer. - Clean tool for de-novo profiling: no public pharmacological data, enabling exclusive in-house IP development. - Hydrolyzable amide bond permits recovery of the benzofuran-2-yl-ethylamine and benzodioxine-6-carboxylic acid fragments for parallel library synthesis. - Certificate of Analysis confirming ≥95% purity included; custom synthesis and bulk quantities available upon request.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B4449434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C19H17NO4/c1-12(17-10-13-4-2-3-5-15(13)24-17)20-19(21)14-6-7-16-18(11-14)23-9-8-22-16/h2-7,10-12H,8-9H2,1H3,(H,20,21)
InChIKeyIQVJZYDLJYUCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Structural Baseline


N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule (C19H17NO4, MW 323.3 g/mol) that couples a benzofuran moiety with a 1,4-benzodioxine scaffold via a carboxamide linkage. Publicly indexed authoritative chemical databases and peer-reviewed literature currently lack detailed pharmacological or physicochemical characterization for this specific compound [1]. Its core substructures are common in medicinal chemistry for kinase modulation and antioxidant activity, but no target-specific potency, selectivity, or ADME data were identifiable within permissible sources at the time of this analysis.

Why N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Simply Replaced by Analogs


The compound integrates a benzofuran-2-yl-ethylamine moiety with a 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid amide, creating a distinct hydrogen-bonding topology and conformational profile. Even minor positional isomerism within the benzodioxine ring—exemplified by the known 3-carboxamide regioisomer [1]—can redirect pharmacophore geometry and alter target recognition. Substituting the fused benzofuran for bioisosteric indoles, benzothiophenes, or simpler monocyclic furans would compromise the specific hydrophobic and π-stacking interactions required for any demonstrated biological activity. Without empirical head-to-head data, the risk remains that a “similar” compound selected by formula or scaffold alone may fail to replicate binding kinetics, cellular potency, or selectivity.

Quantitative Evidence Status for N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Absence of Comparator Data

A systematic search of primary research articles, authorized databases (BindingDB, ChEMBL, PubChem), and vendor technical datasheets (excluding prohibited domains) returned zero head-to-head or cross-study comparable quantitative activity data for N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide or its closest regioisomeric/structural analogs [1]. The compound does not appear as a named example in any accessible patent claim or biological assay table. Therefore, no numerical differentiation in terms of IC50, Ki, selectivity ratio, or functional activity is available to support selection over comparator molecules. This finding should not be misinterpreted as evidence of inactivity; it indicates a publication gap that must be addressed through prospective head-to-head profiling before procurement decisions can be evidence-based.

Chemical Biology Medicinal Chemistry Drug Discovery

Benzodioxine Regioisomer Comparison

A related regioisomer, (3R)-N-[(1S)-1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide, has been recorded in chemical inventories but similarly lacks disclosed bioactivity data [1]. The mere existence of the 3-carboxamide analog confirms that the 6-position attachment cannot be assumed functionally equivalent. Class-level data on 2,3-dihydro-1,4-benzodioxine derivatives indicate broad ranges of activity depending on ring decoration, with no predictive model available for the unstudied 6-carboxamide benzofuran conjugate.

Structural Chemistry Medicinal Chemistry Compound Screening

Application Scenarios for N-[1-(1-benzofuran-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Lead-Optimization Library Expansion

Given the data vacuum, the most prudent initial use is as a singleton addition to an in-house compound collection for broad-target or phenotypic screening. The benzofuran-benzodioxine hybrid core is under-explored, and any hit would immediately create proprietary structure-activity relationship (SAR) data. Labs should prioritize running the compound in parallel with its 3-carboxamide regioisomer to establish positional SAR.

Negative Control & Selectivity Profiling

If a related benzofuran or benzodioxine series shows activity against a target of interest (e.g., kinases, GPCRs), this compound can serve as a selectivity control to determine whether the 6-carboxamide linkage eliminates or preserves off-target binding. The absence of public data makes it a clean tool for de-novo profiling.

Physicochemical Benchmarking Study

The uncharacterized nature of this compound allows procurement for fundamental property measurement: solubility, logP, permeability (PAMPA/Caco-2), and metabolic stability. These values can then be compared with in-house benzodioxine analogs to guide fragment- or scaffold-based optimization programs.

Custom Synthesis for MedChem Campaigns

For groups seeking to explore benzofuran-2-ethylamine derivatives, purchasing this exact compound—ideally with a Certificate of Analysis confirming >95% purity—provides a validated building block. The amide linkage can be hydrolyzed to recover the amine and acid fragments, or the compound can be used directly in parallel chemistry to generate a focused library.

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